Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate
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Overview
Description
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate, also known as MTBSTFA, is a chemical compound that is widely used in scientific research. It is a derivative of butyric acid, and it is commonly used as a derivatizing agent in gas chromatography and mass spectrometry.
Scientific Research Applications
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate is widely used as a derivatizing agent in gas chromatography and mass spectrometry. It is used to derivatize a wide range of compounds, including amino acids, fatty acids, steroids, and carbohydrates. This compound reacts with the functional groups of these compounds, such as hydroxyl, carboxyl, and amino groups, to form volatile derivatives that can be analyzed by gas chromatography and mass spectrometry. This compound is also used in the analysis of drugs, environmental pollutants, and biological samples.
Mechanism of Action
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate reacts with the functional groups of compounds to form volatile derivatives. The reaction involves the replacement of a functional group with a trimethylsilyl group, which is volatile and can be analyzed by gas chromatography and mass spectrometry. The reaction is catalyzed by a base such as pyridine or imidazole.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is used solely as a derivatizing agent in scientific research.
Advantages and Limitations for Lab Experiments
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate has several advantages as a derivatizing agent. It is volatile and stable, and it reacts with a wide range of functional groups. It is also easy to use and relatively inexpensive. However, this compound has some limitations. It can react with moisture and air to form unwanted by-products, and it can also react with some compounds to form unstable derivatives.
Future Directions
There are several future directions for research involving Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate. One area of research could be the development of new derivatizing agents that are more stable and less prone to unwanted reactions. Another area of research could be the optimization of the reaction conditions for specific compounds, such as drugs and environmental pollutants. Additionally, the use of this compound in the analysis of biological samples could be further investigated, particularly in the areas of metabolomics and proteomics.
Synthesis Methods
Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate can be synthesized by reacting 4-methyl-1,2,4-triazole-3-thiol with methyl-4-chlorobutanoate in the presence of a base such as sodium hydroxide. The reaction yields this compound and sodium chloride. The purity of the compound can be improved by recrystallization from a suitable solvent.
properties
IUPAC Name |
methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-11-6-9-10-8(11)14-5-3-4-7(12)13-2/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQJXSLQJWEDTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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